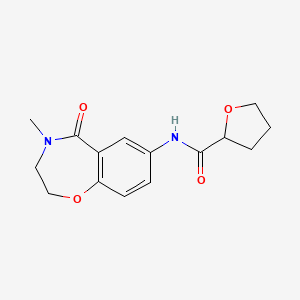

N-(4-metil-5-oxo-2,3,4,5-tetrahidro-1,4-benzoxazepin-7-il)oxolano-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.

BenchChem offers high-quality N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)tetrahydrofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)tetrahydrofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los investigadores han sintetizado derivados de N-(5-metil-4-oxo-2-ariltiazolidin-3-il)-isonicotinamida (2a–2h) a partir de isoniazida (INH) y los han evaluado como agentes antimicobacterianos contra la cepa Mycobacterium tuberculosis H37Rv .

- El andamiaje de tiazolidinona, al que pertenece este compuesto, se ha asociado con actividad antibacteriana .

- El procedimiento sintético para obtener este compuesto implica modos de ciclización de una enamino amida derivada de glicina, destacando su simplicidad operativa y alto rendimiento .

Actividad antimicobacteriana

Propiedades antibacterianas

Potencial antioxidante

Aplicaciones sintéticas

Actividad biológica más allá de los antimicrobianos

En resumen, la N-(4-metil-5-oxo-2,3,4,5-tetrahidro-1,4-benzoxazepin-7-il)oxolano-2-carboxamida es prometedora en múltiples campos, y se justifica una mayor investigación para desbloquear todo su potencial. 🌟

Actividad Biológica

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzo[f][1,4]oxazepine core fused with a tetrahydrofuran ring and a carboxamide group. The molecular formula is C18H20N2O3 with a molecular weight of approximately 320.36 g/mol. Its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O3 |

| Molecular Weight | 320.36 g/mol |

| CAS Number | 922127-63-7 |

| Structural Features | Benzo[f][1,4]oxazepine core with tetrahydrofuran and carboxamide substituents |

The biological activity of N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)tetrahydrofuran-2-carboxamide is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may modulate various biological pathways leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds with similar oxazepine structures exhibit significant anticancer properties. For instance, derivatives of oxazepines have shown efficacy against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways.

Anti-inflammatory Effects

Compounds in the oxazepine class have been reported to possess anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.

Antimicrobial Properties

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)tetrahydrofuran-2-carboxamide has also been evaluated for its antimicrobial activity. Preliminary findings indicate that it may exhibit inhibitory effects against certain bacterial strains, although further studies are required to confirm these results.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the oxazepine core can enhance potency or selectivity for particular biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Methyl group addition | Increases lipophilicity and cellular uptake |

| Hydroxyl substitutions | Enhances interaction with target proteins |

| Alterations in side chains | Modulates pharmacokinetics and bioavailability |

Case Studies

- Acute Myeloid Leukemia (AML) : A study investigated the differentiation-inducing effects of related compounds on AML cells. Results showed that certain derivatives significantly reduced cell viability and induced differentiation.

- Breast Cancer Models : In vitro studies demonstrated that compounds similar to N-(4-methyl-5-oxo...) could synergize with established chemotherapeutics like doxorubicin, enhancing overall treatment efficacy while minimizing side effects.

- Inflammatory Disease Models : Animal models treated with oxazepine derivatives exhibited reduced symptoms of inflammation compared to controls, suggesting potential therapeutic applications in chronic inflammatory conditions.

Propiedades

IUPAC Name |

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)oxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-17-6-8-21-12-5-4-10(9-11(12)15(17)19)16-14(18)13-3-2-7-20-13/h4-5,9,13H,2-3,6-8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAWQMVWXFPMKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.